5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-ethylphenol with methyl vinyl ketone in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuranones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzofuranones
Reduction: Benzofuran alcohols
Substitution: Substituted benzofurans with various functional groups
Scientific Research Applications
5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydrobenzofuran
- 2-Methyl-2,3-dihydrobenzofuran-5-carboxylate
- 5-[(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)amino]-2-(1-piperidinyl)benzoate
Uniqueness
5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at specific positions on the benzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H12O2/c1-3-8-4-5-10-9(6-8)11(12)7(2)13-10/h4-7H,3H2,1-2H3 |
InChI Key |
DSUSWQZEBCCCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(C2=O)C |
Origin of Product |
United States |
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